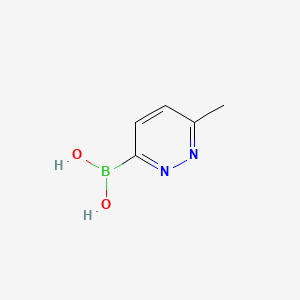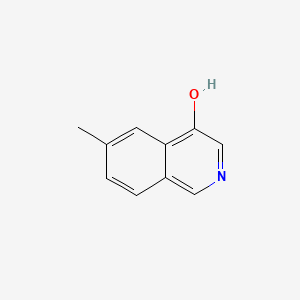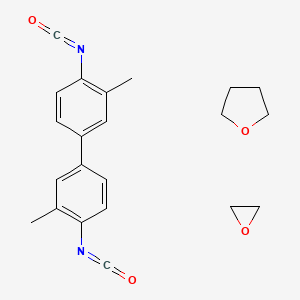
1-Isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene;oxirane;oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane is a complex polymeric compound. It is synthesized through the polymerization of tetrahydrofuran, 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl, and oxirane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane typically involves the following steps:
Polymerization of Tetrahydrofuran: Tetrahydrofuran is polymerized under acidic or basic conditions to form poly(tetrahydrofuran).
Reaction with 4,4’-Diisocyanato-3,3’-dimethyl-1,1’-biphenyl: The poly(tetrahydrofuran) is then reacted with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl to form a prepolymer.
Addition of Oxirane: Finally, oxirane is added to the prepolymer to complete the polymerization process.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
Temperature Control: Maintaining optimal temperatures to facilitate the polymerization reactions.
Catalysts: Using specific catalysts to accelerate the reactions and improve efficiency.
Purification: Employing purification techniques to remove any unreacted monomers and by-products.
Chemical Reactions Analysis
Types of Reactions
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: Substitution reactions can introduce new functional groups into the polymer.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original polymer. These derivatives can exhibit different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane has a wide range of scientific research applications:
Materials Science: The polymer is used in the development of advanced materials with unique mechanical and thermal properties.
Biology: It is employed in the creation of biocompatible materials for medical devices and drug delivery systems.
Medicine: The polymer’s properties make it suitable for use in tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism by which Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane exerts its effects involves interactions with molecular targets and pathways. The polymer’s structure allows it to form strong bonds with various substrates, enhancing its performance in different applications. The specific molecular targets and pathways depend on the intended use of the polymer .
Comparison with Similar Compounds
Similar Compounds
Polyurethane: A polymer composed of organic units joined by carbamate (urethane) links.
Polyethylene Glycol: A polyether compound used in various applications from industrial manufacturing to medicine.
Polytetrahydrofuran: A polymer derived from tetrahydrofuran, used in the production of elastomers and fibers.
Uniqueness
Furan, tetrahydro-, polymer with 4,4’-diisocyanato-3,3’-dimethyl-1,1’-biphenyl and oxirane is unique due to its combination of furan, diisocyanate, and oxirane components. This combination imparts distinct chemical and physical properties, such as enhanced chemical resistance, mechanical strength, and thermal stability, making it suitable for specialized applications .
Properties
CAS No. |
121028-80-6 |
|---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.444 |
IUPAC Name |
1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene;oxirane;oxolane |
InChI |
InChI=1S/C16H12N2O2.C4H8O.C2H4O/c1-11-7-13(3-5-15(11)17-9-19)14-4-6-16(18-10-20)12(2)8-14;1-2-4-5-3-1;1-2-3-1/h3-8H,1-2H3;1-4H2;1-2H2 |
InChI Key |
OFBGXVKHUXURIY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)C)N=C=O.C1CCOC1.C1CO1 |
Synonyms |
Furan, tetrahydro-, polymer with 4,4/'-diisocyanato-3,3/'-dimethyl-1,1/'-biphenyl and oxirane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



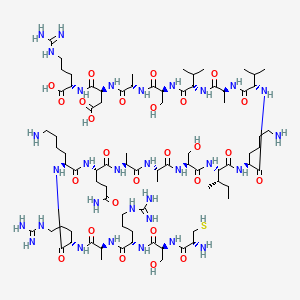
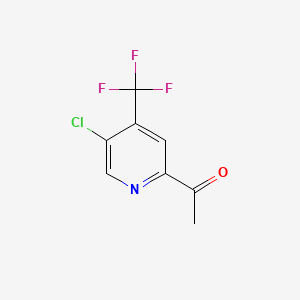
![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
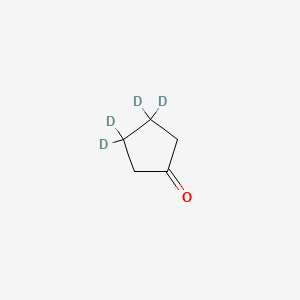
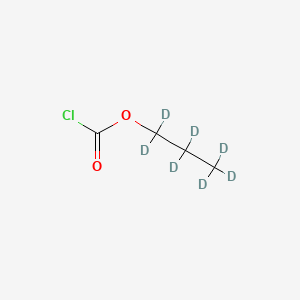
![N-[4-(Acetylamino)benzoyl]-beta-alanine](/img/structure/B570001.png)
